2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride
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Overview
Description
2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride is a synthetic organic compound that combines a morpholine ring, a furan ring, and an enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride typically involves the following steps:
Formation of the enoate ester: This can be achieved by reacting furan-2-carboxylic acid with an appropriate alcohol under esterification conditions.
Introduction of the morpholine ring: The ester is then reacted with morpholine in the presence of a base to form the morpholin-4-ylethyl derivative.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The enoate ester can be reduced to the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced enoate esters.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-morpholin-4-ylethyl (E)-3-(thiophen-2-yl)prop-2-enoate;hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
2-morpholin-4-ylethyl (E)-3-(pyridin-2-yl)prop-2-enoate;hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(4-3-12-2-1-8-17-12)18-11-7-14-5-9-16-10-6-14;/h1-4,8H,5-7,9-11H2;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPZQBWLDJZMO-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCOC(=O)/C=C/C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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